molecular formula C28H29N5O4S2 B11094807 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11094807
M. Wt: 563.7 g/mol
InChI Key: BBFWZGNYVPMUPU-XIEYBQDHSA-N
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Description

2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazole ring, a dimethylamino group, and a sulfamoylphenyl moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with an appropriate amine under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazole derivative and 4-(dimethylamino)benzaldehyde.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction using a thiol reagent.

    Final Coupling: The final step involves coupling the intermediate with N-[2-(4-sulfamoylphenyl)ethyl]acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzylidene group, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazole ring or benzylidene group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. Its structural features could also make it a candidate for studying protein-ligand interactions.

Medicine

Medicinally, the compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest. Its ability to interact with biological targets like enzymes or receptors could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its reactivity also makes it a candidate for use in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the dimethylamino and benzylidene groups may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-aminophenyl)ethyl]acetamide
  • 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-methylphenyl)ethyl]acetamide

Uniqueness

The uniqueness of 2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a sulfanyl group and a sulfamoylphenyl moiety allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C28H29N5O4S2

Molecular Weight

563.7 g/mol

IUPAC Name

2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C28H29N5O4S2/c1-32(2)22-12-8-21(9-13-22)18-25-27(35)33(23-6-4-3-5-7-23)28(31-25)38-19-26(34)30-17-16-20-10-14-24(15-11-20)39(29,36)37/h3-15,18H,16-17,19H2,1-2H3,(H,30,34)(H2,29,36,37)/b25-18+

InChI Key

BBFWZGNYVPMUPU-XIEYBQDHSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Origin of Product

United States

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